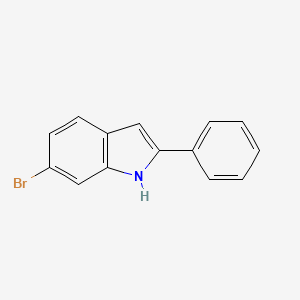

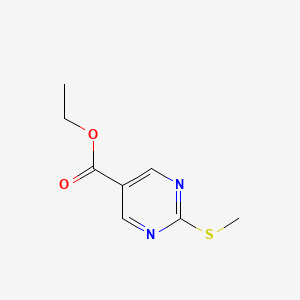

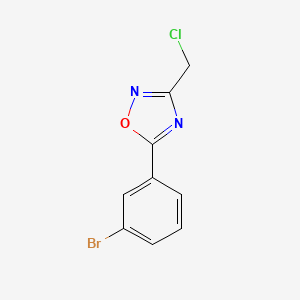

![molecular formula C12H9N3O2 B1313181 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol CAS No. 34771-39-6](/img/structure/B1313181.png)

6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol is a chemical compound with the CAS Number: 34771-39-6 . It has a molecular weight of 227.22 . The IUPAC name for this compound is 6-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione .

Synthesis Analysis

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives has been reported in various studies . For instance, a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized as potential inhibitors against PARP-1 .Molecular Structure Analysis

The molecular structure of 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol consists of a pyrimidine ring fused with a pyrrole ring . The pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .Physical And Chemical Properties Analysis

6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol is a white powder . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, closely related to 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol, is a crucial precursor in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Its derivatives, including pyranopyrimidines, are synthesized using a variety of hybrid catalysts such as organocatalysts, metal catalysts, and green solvents. These methods emphasize the structural challenges and the diverse catalytic approaches employed to develop lead molecules, showcasing the molecule's significance in drug development and synthetic chemistry Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones).

Optoelectronic Material Development

Quinazolines and pyrimidines, with structures similar to 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol, have been extensively researched for their potential in electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs). Incorporation of pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, highlighting the molecule's role in the development of advanced technology and materials science Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials.

Pharmacological Activities

Pyrimidine derivatives, including 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol, play a significant role in pharmacology. They exhibit a wide range of pharmacological activities, such as antiviral, antimicrobial, antitumor, and anti-inflammatory effects. Systematic analysis of these derivatives can serve as a foundation for the search for new, highly effective, and safe medicines, demonstrating the molecule's impact on health and disease treatment REVIEW OF PYRIMIDINE DERIVATIVES AS PHARMACOLOGICALLY ACTIVE COMPOUNDS.

Optical Sensors

Pyrimidine derivatives are also notable for their use as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds. This makes them appropriate for use as sensing probes, further highlighting the versatility of 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol in the development of optical sensors with both biological and medicinal applications Biologically significant pyrimidine appended optical sensors: An inclusive anthology of literature from 2005 to 2020.

Safety And Hazards

Propiedades

IUPAC Name |

6-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-11-10-9(14-12(17)15-11)6-8(13-10)7-4-2-1-3-5-7/h1-6,13H,(H2,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQYZHCVGVXICO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C(=O)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441440 |

Source

|

| Record name | 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol | |

CAS RN |

34771-39-6 |

Source

|

| Record name | 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)

![3H-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B1313108.png)

![[(5-Methoxy-1H-indol-2-yl)methyl]methylamine](/img/structure/B1313109.png)

![Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1313127.png)

![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1313128.png)